(R)-1-(Thiophen-3-yl)ethan-1-amine
Description
General Academic Significance of Chiral Amines in Organic Chemistry
Chiral amines are fundamental to modern organic chemistry, serving a multitude of functions in asymmetric synthesis. They are widely utilized as chiral auxiliaries, catalysts, and resolving agents for racemic mixtures of acids. sigmaaldrich.com Their prevalence is particularly notable in the pharmaceutical and agrochemical industries, where the specific stereochemistry of a molecule can dictate its biological activity. researchgate.netopenaccessgovernment.org It is estimated that approximately 40% of chiral drugs on the market feature a chiral amine as a core structural element. openaccessgovernment.orgwiley.com
The critical role of chirality is exemplified by the tragic case of Thalidomide, where one enantiomer possessed the desired therapeutic effect while the other was highly teratogenic. openaccessgovernment.org This underscores the necessity of producing bioactive compounds as single, pure enantiomers. openaccessgovernment.org Chiral amines are instrumental in achieving this goal, often employed in the synthesis of complex molecules with high stereoselectivity. sigmaaldrich.comresearchgate.net
Importance of Chiral Thiophene (B33073) Derivatives in Synthetic Methodologies
Thiophene and its derivatives are pivotal scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The introduction of chirality into thiophene-containing molecules further expands their potential applications, particularly in the development of novel therapeutic agents and advanced materials. nih.govnih.gov
Chiral thiophene derivatives are key precursors in the synthesis of chiral polythiophenes, which are explored for applications such as chiral sensors, catalysts, and chromatographic supports. nih.gov The synthesis of these derivatives often involves metal-mediated cross-coupling reactions or metal-free approaches, aiming for high regioselectivity and functional group tolerance. nih.gov The strategic placement of a chiral center, such as in (R)-1-(Thiophen-3-yl)ethan-1-amine, on the thiophene ring provides a versatile handle for constructing more complex chiral structures. nih.gov
Research Landscape and Foundational Studies on this compound
While specific foundational studies focusing exclusively on this compound are not extensively detailed in the provided results, the broader context of research into chiral amines and thiophene derivatives provides a strong basis for its utility. The compound is recognized for its role in organic synthesis and pharmaceutical research, particularly in the development of therapeutics for central nervous system disorders. lookchem.com
Research in this area often involves the development of efficient synthetic routes to such chiral amines. Asymmetric reductive amination is a common and powerful method for synthesizing chiral amines from prochiral ketones. researchgate.net This involves the condensation of a ketone with an amine to form an imine, which is then asymmetrically reduced to the desired chiral amine. researchgate.net The development of novel catalysts, including those based on iridium, has significantly advanced the efficiency and enantioselectivity of these reactions. thieme-connect.de
The synthesis of chiral polymers from optically active thiophene derivatives is another active area of research. rsc.org These studies explore how the chirality of the monomeric unit, such as a derivative of this compound, influences the properties of the resulting polymer. rsc.org
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1213332-04-7 chemscene.com |
| Molecular Formula | C₆H₉NS chemscene.com |
| Molecular Weight | 127.21 g/mol chemscene.com |
Table 2: Related Chiral Thiophene Derivatives and their Significance
| Compound | Significance |
| (1R)-1-(3-methylthiophen-2-yl)ethan-1-amine | A related chiral amine with a methyl substituent on the thiophene ring. nih.gov |
| (R)-1-(Thiophen-2-yl)ethan-1-amine | An isomer of the title compound, with the ethylamine (B1201723) group at the 2-position of the thiophene ring. cymitquimica.com |
| 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one | A ketone precursor that could potentially be used in the synthesis of chiral amines. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-thiophen-3-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCGQPCMPZULFH-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of R 1 Thiophen 3 Yl Ethan 1 Amine in Asymmetric Catalysis and Synthesis
(R)-1-(Thiophen-3-yl)ethan-1-amine as a Chiral Ligand Precursor
The primary amine functionality of this compound makes it a suitable starting material for the synthesis of more complex chiral ligands. These ligands could potentially coordinate with transition metals to create catalysts for asymmetric reactions.
Development of Phosphine-Amine Ligands
The amine group can be functionalized, for instance, by reaction with a chlorophosphine to introduce a phosphine (B1218219) moiety, yielding a P,N-bidentate ligand. The combination of a soft phosphorus atom and a hard nitrogen atom would make such ligands suitable for a variety of transition metal-catalyzed reactions. Despite the theoretical potential, there is no specific information available in the searched literature detailing the synthesis of phosphine-amine ligands derived from this compound.
Synthesis of Chiral Diamine Ligands
Similarly, this compound could serve as a building block for chiral diamine ligands. These are often C2-symmetric and are highly effective in controlling the stereochemistry of metal-catalyzed reactions. The synthesis could involve dimerization or reaction with another chiral amine-containing fragment. However, searches of scientific databases did not yield any specific examples or methods for the synthesis of chiral diamine ligands starting from this compound.
Application in Transition Metal-Catalyzed Asymmetric Reactions
Ligands derived from this compound would be expected to find application in a range of transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The thiophene (B33073) ring itself could also play a role in catalysis, either through electronic effects or secondary interactions. At present, there are no published studies demonstrating the application of ligands derived from this specific amine in such reactions.
Utilization as a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product. The chiral amine this compound is a candidate for such a role.
Control of Stereochemistry in Carbon-Carbon Bond Formation
This compound could be condensed with a ketone or aldehyde to form a chiral imine. This imine could then undergo diastereoselective addition of a nucleophile, with the thiophene-containing substituent directing the approach of the nucleophile to one face of the imine. Subsequent hydrolysis of the imine would release the chiral amine auxiliary and the desired chiral product. While this is a common strategy in asymmetric synthesis, there is no specific literature describing the use of this compound as a chiral auxiliary for controlling stereochemistry in carbon-carbon bond formation.
Application in Asymmetric Functionalization Reactions
Beyond C-C bond formation, chiral auxiliaries can be used in a variety of other asymmetric functionalization reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. The formation of a chiral enamine or other reactive intermediate from this compound could, in principle, allow for high levels of diastereoselectivity. However, there is a lack of documented research detailing the application of this compound for these purposes.
Role as a Chiral Building Block in Complex Molecule Synthesis
The utility of this compound as a chiral building block stems from its ability to introduce a specific stereocenter into a target molecule. This is crucial in fields where biological activity is dependent on the precise orientation of atoms. The thiophene moiety itself is a bioisostere for the phenyl group, often used in medicinal chemistry to modulate properties like metabolic stability and potency. The amine group provides a reactive handle for a wide range of chemical transformations, allowing it to be integrated into larger molecular frameworks.
The defined stereochemistry of this compound is fundamental to its role in constructing bioactive compounds. The synthesis of complex molecules often relies on starting materials with pre-defined chirality to avoid the difficult separation of enantiomers later in the process. Thiophene-containing heterocycles are integral to many compounds with pharmacological activity. For instance, thiophene derivatives are used as building blocks for fused pyrimidine (B1678525) and thiazine (B8601807) systems, which have been investigated for their anti-infective properties. nih.gov
Research has demonstrated that heterocyclic substrates, including those based on thiophene, are well-tolerated in complex catalytic reactions designed to create new chiral centers. acs.org For example, the synthesis of chiral sulfinamides, which are important in pharmaceutical and agricultural chemicals, can successfully incorporate thiophene groups. acs.org This highlights the potential for this compound to be used as a foundational element in the synthesis of novel bioactive molecules where both the thiophene ring and the specific chirality are desired features.
The demand for enantiomerically pure compounds is a driving force in the pharmaceutical and agrochemical industries, as the biological activity of a substance can be strongly linked to its chirality. nih.gov Chiral amines are a key component of many active pharmaceutical ingredients. nih.gov The use of chiral building blocks like this compound is an effective strategy for the asymmetric synthesis of these complex targets. nih.gov
In the agrochemical sector, thiophene derivatives have been successfully utilized to create potent fungicides. nih.govcombichemistry.com For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed by combining nicotinic acid and thiophene substructures, leading to the discovery of compounds with excellent fungicidal activity against cucumber downy mildew. nih.gov While these specific examples may not use the exact this compound, they establish the thiophene moiety as a critical component in modern agrochemical design. The introduction of a chiral center via a building block like this compound represents a logical pathway for developing new, stereospecific agrochemicals. nih.gov
The field of materials science has seen growing interest in the development of chiral polymers, which can have unique optical and electronic properties. nih.gov Chiral polythiophenes, in particular, are investigated for their potential applications as chiral sensors, catalysts, and supports for chiral chromatography. nih.gov
The synthesis of these advanced materials relies on the polymerization of chiral monomeric precursors. nih.gov A common and effective approach involves using a thiophene ring functionalized at the 3-position with a substituent that contains a stereogenic center. nih.govrsc.org this compound fits this description perfectly, serving as a potential monomeric unit. The polymerization of such monomers can lead to regioregular head-to-tail coupled polythiophenes, where the chiral side chains impart specific properties to the bulk material. nih.gov Research has specifically explored the synthesis of new chiral polythiophenes functionalized at the 3-position with pendants containing stereogenic atoms, demonstrating the viability of this approach for creating novel polymeric materials. rsc.org
Spectroscopic and Stereochemical Characterization of R 1 Thiophen 3 Yl Ethan 1 Amine
Determination of Absolute Configuration
The assignment of the (R) or (S) descriptor to a chiral center is a fundamental requirement for understanding its biological activity and chemical properties. Several powerful techniques can be employed for the absolute configuration determination of 1-(Thiophen-3-yl)ethan-1-amine.
Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of a chiral molecule. However, obtaining suitable crystals of a small, often liquid, amine like 1-(thiophen-3-yl)ethan-1-amine can be challenging. hindsinstruments.com To overcome this, the amine is typically derivatized with a chiral or achiral reagent that facilitates crystallization and ideally contains a heavy atom to aid in the determination of the absolute structure.
The process involves reacting the amine with a suitable carboxylic acid, acyl chloride, or isocyanate to form a stable, crystalline amide or urea (B33335) derivative. For instance, derivatization with a known chiral acid allows for the formation of diastereomeric salts, which may crystallize more readily. The resulting crystal is then subjected to X-ray analysis. The diffraction pattern provides the precise spatial coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the absolute configuration of the stereocenter. While no specific crystal structure of a derivative of (R)-1-(Thiophen-3-yl)ethan-1-amine is publicly available, the general methodology is well-established. nih.govarizona.edu
Table 1: Representative Crystallographic Data for a Chiral Amine Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment for a hypothetical derivative of this compound. The values are for illustrative purposes.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₄N₂O₂S |
| Formula Weight | 290.34 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.567 |
| b (Å) | 10.234 |
| c (Å) | 15.789 |
| Volume (ų) | 1383.4 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
The Flack parameter is a crucial value in determining the absolute configuration of a chiral crystal structure. A value close to zero for a known chirality of the derivatizing agent confirms the assigned absolute configuration of the amine.
Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.comwikipedia.org This technique is particularly powerful for determining the absolute configuration of molecules in solution, avoiding the need for crystallization. bruker.com
The VCD spectrum of this compound would be the mirror image of the spectrum of its (S)-enantiomer. The experimental VCD spectrum is compared with the theoretically predicted spectrum obtained from ab initio or density functional theory (DFT) calculations for one of the enantiomers. wikipedia.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. hindsinstruments.com
Table 2: Representative VCD Data for this compound This table illustrates a comparison of experimental and calculated VCD signals for key vibrational bands of the title compound. The signs and intensities of the Cotton effects are critical for configurational assignment.
| Wavenumber (cm⁻¹) | Vibrational Mode | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer |
| 3350 | N-H stretch | +2.5 | +2.8 |
| 2970 | C-H stretch (methyl) | -1.8 | -2.1 |
| 1520 | Thiophene (B33073) ring stretch | +0.9 | +1.1 |
| 1380 | C-H bend (methyl) | +1.5 | +1.6 |
Electronic circular dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. numberanalytics.com It is particularly sensitive to the spatial arrangement of chromophores within a molecule. The thiophene ring in 1-(thiophen-3-yl)ethan-1-amine acts as a chromophore, making ECD a suitable method for probing its stereochemistry.
Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer. beilstein-journals.orgbeilstein-journals.org The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration.
Table 3: Representative ECD Data for this compound This table presents hypothetical experimental and calculated ECD data for the title compound, demonstrating the correlation used for absolute configuration assignment.
| Wavelength (nm) | Transition | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Δε (L·mol⁻¹·cm⁻¹) for (R)-enantiomer |
| 245 | π → π | +8.2 | +9.5 |
| 215 | π → π | -5.6 | -6.1 |
In addition to direct analysis, derivatization with a chiral auxiliary can be a powerful strategy in conjunction with chiroptical methods. acs.org This involves reacting the amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers will have different spectroscopic properties that can be more easily distinguished and analyzed than the original enantiomers.
For example, the Mosher method, which involves forming an amide with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be used with NMR spectroscopy to determine the absolute configuration. The chemical shifts of the protons near the chiral center will be different for the two diastereomers, and the pattern of these differences can be used to deduce the absolute configuration. frontiersin.org
Another approach involves using chiral solvating agents in NMR, which form transient diastereomeric complexes with the enantiomers of the amine, leading to observable differences in their NMR spectra. mdpi.com
Enantiomeric Excess Determination Methodologies
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in many applications.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess of chiral compounds. digitellinc.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. nih.gov This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
For the analysis of this compound, a suitable chiral column, such as one based on a polysaccharide derivative like cellulose (B213188) or amylose, would be selected. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomers. nih.gov The detector, usually a UV detector, measures the absorbance of each enantiomer as it elutes from the column. The enantiomeric excess is then calculated from the relative areas of the two peaks.
Table 4: Representative Chiral HPLC Method for 1-(Thiophen-3-yl)ethan-1-amine This table outlines a typical set of conditions for the chiral HPLC separation of the enantiomers of 1-(Thiophen-3-yl)ethan-1-amine. The retention times are illustrative.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
Computational and Theoretical Investigations of R 1 Thiophen 3 Yl Ethan 1 Amine
Conformational Analysis and Energy Landscapes
A thorough conformational analysis is fundamental to understanding the three-dimensional structure and reactivity of (R)-1-(thiophen-3-yl)ethan-1-amine. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.
The primary rotatable bonds in this compound are the C-C bond between the thiophene (B33073) ring and the chiral carbon, and the C-N bond of the amine group. Rotation around these bonds gives rise to various conformers. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, would be used to systematically explore the potential energy surface associated with these rotations.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C4-C3-Cα-N) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.00 | 45 |
| 2 | -60° | 0.50 | 30 |
| 3 | 180° | 1.20 | 25 |
Note: This table is illustrative and presents hypothetical data based on typical energy differences found in similar chiral amines.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. DFT calculations would provide detailed insights into the behavior of this compound.
Electronic Structure Properties
DFT calculations can elucidate a range of electronic properties that govern the reactivity and intermolecular interactions of this compound. Key properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For an amine, the HOMO is typically localized on the nitrogen lone pair.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the nitrogen atom would be an area of negative potential, while the amine hydrogens would be regions of positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 1.5 D |
Note: This table is illustrative and presents hypothetical data based on typical values for similar aromatic amines.
Reaction Mechanism Studies Involving the Amine
DFT is an invaluable tool for studying the mechanisms of reactions involving this compound. For instance, in reactions where the amine acts as a nucleophile, DFT can be used to model the reaction pathway, including the reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.
Transition State Modeling in Catalytic Cycles
This compound and its derivatives can potentially be used as chiral ligands in asymmetric catalysis. DFT modeling is essential for understanding the mechanism of such catalytic cycles. By modeling the structures and energies of the catalyst-substrate complexes and the transition states for the key bond-forming steps, researchers can rationalize the observed enantioselectivity of the reaction. These calculations can reveal the subtle non-covalent interactions between the chiral ligand and the substrate in the transition state that are responsible for discriminating between the two enantiomeric products.
Molecular Docking and Interaction Studies (if applicable as a ligand/auxiliary)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. If this compound were to be investigated as a potential biologically active agent, molecular docking studies would be crucial.
These studies would involve docking the 3D structure of the amine into the active site of a target protein. The results would be a series of binding poses, ranked by a scoring function that estimates the binding affinity. This information can help to:
Identify potential biological targets.
Predict the binding mode of the molecule.
Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex.
For example, docking studies of similar thiophene-containing molecules have been performed to investigate their potential as antimicrobial agents by targeting specific bacterial enzymes. researchgate.net
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | Asp120, Phe250, Tyr300 |
| Types of Interactions | Hydrogen bond with Asp120, π-π stacking with Phe250 |
Note: This table is illustrative and presents hypothetical data.
Prediction of Spectroscopic Properties (e.g., VCD, ECD spectra)
Computational methods can predict various spectroscopic properties, which are invaluable for characterizing the molecule and determining its absolute configuration.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectra: VCD and ECD are chiroptical spectroscopic techniques that are sensitive to the stereochemistry of a molecule. DFT calculations can predict the VCD and ECD spectra for a given enantiomer. By comparing the calculated spectrum with the experimentally measured spectrum, the absolute configuration of the chiral center can be unambiguously determined. This is a powerful alternative to the more traditional methods that may require crystallization or the use of chiral derivatizing agents. nih.gov
The prediction of these spectra involves first performing a conformational analysis to identify all significant conformers. Then, the spectra are calculated for each conformer, and a final Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.
Derivatization and Functionalization of the R 1 Thiophen 3 Yl Ethan 1 Amine Scaffold
Chemical Transformations at the Amine Nitrogen
The primary amine group in (R)-1-(Thiophen-3-yl)ethan-1-amine is a versatile nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to the synthesis of numerous derivatives with modified properties.
The synthesis of amides from this compound is a common transformation. This can be achieved by reacting the amine with carboxylic acids, acyl chlorides, or anhydrides. The direct condensation of a carboxylic acid with the amine often requires activating agents to facilitate the formation of the amide bond. nih.gov A more facile method involves the use of acyl chlorides, which readily react with the amine, often in the presence of a base to neutralize the HCl byproduct. nih.gov
Carbamates are typically synthesized from amines and can be formed through several routes. One common method involves the reaction of the amine with an isocyanate intermediate, which can be generated in situ from various precursors, including Boc-protected amines or through a Curtius rearrangement of an acyl azide. nih.govorganic-chemistry.org These reactions provide stable derivatives that are important in medicinal chemistry. nih.gov
Urea (B33335) derivatives are accessible through the reaction of this compound with isocyanates. nih.govorganic-chemistry.org Alternatively, unsymmetrical ureas can be synthesized by trapping in situ generated isocyanates with the amine. organic-chemistry.orgorganic-chemistry.org The use of phosgene (B1210022) substitutes like carbonyldiimidazole also provides a route to urea derivatives under milder conditions. google.com
| Derivative Type | Reactant | General Reaction Conditions | Product |
|---|---|---|---|
| Amide | Acetyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., THF) | N-(1-(Thiophen-3-yl)ethyl)acetamide |
| Carbamate | Phenyl Chloroformate | Base (e.g., Triethylamine), Solvent (e.g., THF) | Phenyl (1-(thiophen-3-yl)ethyl)carbamate |
| Urea | Phenyl Isocyanate | Solvent (e.g., DMSO), Ambient Temperature | 1-Phenyl-3-(1-(thiophen-3-yl)ethyl)urea |
Sulfonamides are significant functional groups in medicinal chemistry and can be readily prepared from this compound. The most common method involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. ekb.egresearchgate.net This reaction is generally high-yielding and tolerates a wide range of functional groups on the sulfonyl chloride. More recent methods have explored the direct oxidative coupling of thiols and amines to form sulfonamides, offering a more streamlined synthetic route. nih.govrsc.org
While the synthesis of sulfonamides from the amine is well-established, the formation of sulfonates from this starting material is not a direct transformation. Sulfonates are esters of sulfonic acids and are typically formed from alcohols, not amines.
| Reactant | General Reaction Conditions | Product |
|---|---|---|
| Benzenesulfonyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | N-(1-(Thiophen-3-yl)ethyl)benzenesulfonamide |
| Methanesulfonyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-(1-(Thiophen-3-yl)ethyl)methanesulfonamide |
N-Alkylation of the primary amine introduces alkyl substituents onto the nitrogen atom, leading to secondary and tertiary amines. This can be achieved by reacting this compound with alkyl halides through a nucleophilic substitution reaction. Another method involves transfer hydrogenation, where alcohols can serve as alkylating agents in the presence of a suitable catalyst. nih.gov
N-Acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is typically performed using acyl chlorides or anhydrides. nih.gov A mild and efficient method for N-acylation uses iodine as a catalyst with an equimolar amount of acyl chloride under solvent-free conditions at room temperature. researchgate.net
| Reaction Type | Reactant | General Reaction Conditions | Product |
|---|---|---|---|
| N-Alkylation | Methyl Iodide | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-Methyl-1-(thiophen-3-yl)ethan-1-amine |
| N-Acylation | Benzoyl Chloride | Iodine catalyst, Room Temperature | N-(1-(Thiophen-3-yl)ethyl)benzamide |
Synthesis of Polyfunctionalized Derivatives of this compound
The synthesis of polyfunctionalized derivatives of this compound involves the introduction of multiple substituents onto the thiophene (B33073) ring. This allows for the fine-tuning of the molecule's steric and electronic properties. The existing 1-aminoethyl group at the 3-position significantly influences the regioselectivity of further substitutions.
Electrophilic substitution is a primary method for functionalizing the thiophene ring. The alkyl group at the C3 position is electron-donating, which activates the thiophene ring towards electrophilic attack, primarily at the C2 and C5 positions. However, substitution at the C4 position is also possible and has been observed, particularly in poly(3-alkylthiophene)s where the extended π-system influences electron density. acs.orgjcu.edu.au Common electrophilic substitution reactions include:
Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogen atoms onto the activated positions of the thiophene ring.
Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as fuming nitric acid. acs.org These nitro derivatives can serve as versatile intermediates for further transformations, for example, reduction to an amino group.
It is important to note that the primary amine in the side chain of this compound is also nucleophilic and may react with electrophiles. Therefore, a protection strategy, such as converting the amine to an amide or carbamate, is often necessary before performing electrophilic aromatic substitution on the thiophene ring.
An alternative to functionalizing a pre-existing thiophene ring is to construct a highly substituted thiophene from acyclic precursors using multi-component reactions. The Gewald aminothiophene synthesis is a powerful one-pot reaction that combines a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.org By choosing appropriate starting materials, this method can provide access to thiophenes with diverse functional groups at various positions. For example, using cyanoacetone as the activated nitrile leads to the formation of 3-acetyl-2-aminothiophenes. mdpi.comnih.gov This approach could be used to generate complex analogs that incorporate the structural features of this compound within a more functionalized thiophene core.
The table below outlines key methods for the polyfunctionalization of 3-substituted thiophene rings.
| Functionalization Method | Reagents | Position(s) Functionalized | Product Type | Reference |
| Bromination | N-Bromosuccinimide (NBS) | C2, C5, C4 | Bromo-substituted thiophene | acs.org |
| Nitration | Fuming Nitric Acid | C4 (in polymers) | Nitro-substituted thiophene | acs.org |
| Gewald Reaction | Ketone, Activated Nitrile, Sulfur, Base | C2, C3, C4, C5 (ring formation) | Polysubstituted 2-aminothiophene | wikipedia.org |
Future Perspectives and Emerging Research Avenues for R 1 Thiophen 3 Yl Ethan 1 Amine
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of green and sustainable processes. For (R)-1-(Thiophen-3-yl)ethan-1-amine, research is moving beyond classical synthetic methods toward more efficient and environmentally benign alternatives.
A primary focus is the advancement of asymmetric reductive amination of the precursor ketone, 3-acetylthiophene. Transition-metal-catalyzed asymmetric reductive amination (ARA) is a powerful, atom-economical method for producing chiral amines. acs.orgrsc.org Future work will likely concentrate on developing novel chiral ligands and catalysts that offer higher enantioselectivity and turnover numbers, specifically for heteroaromatic ketones like 3-acetylthiophene. chemistryviews.org The goal is to reduce catalyst loading, utilize earth-abundant metals, and employ milder reaction conditions with green reducing agents like hydrogen gas. acs.orgrsc.org
Biocatalysis represents another major frontier. The use of enzymes such as ω-transaminases (ω-TAs) offers a highly selective route to chiral amines under mild, aqueous conditions. rsc.orgnih.gov Research is focused on enzyme engineering and directed evolution to create robust amine dehydrogenases and transaminases with improved substrate scope, stability, and stereoselectivity for thiophene-based substrates. acs.orgopenaccessgovernment.org These biocatalytic cascades can convert alcohols or ketones directly into the desired amine with minimal waste, representing the pinnacle of sustainable synthesis. openaccessgovernment.org Combining biocatalytic steps, for instance, using an ene-reductase followed by a reductive aminase, could enable the synthesis of complex thiophene (B33073) amines with multiple stereocenters in a one-pot setup. nih.gov
Furthermore, multicomponent reactions (MCRs) are being explored for the synthesis of highly substituted 2-aminothiophenes, which are structural isomers of the title compound. nih.gov Adapting MCR strategies to generate 3-substituted thiophenes could provide novel, convergent, and atom-economical pathways. The use of eco-friendly solvents like water or bio-based solvents, along with energy sources like ultrasound, are key aspects of making these routes greener. nih.govresearchgate.net
Table 1: Comparison of Emerging Synthetic Strategies
| Strategy | Key Advantages | Future Research Direction |
|---|---|---|
| Asymmetric Reductive Amination | High atom economy, direct conversion of ketones. acs.orgrsc.org | Development of non-precious metal catalysts; novel chiral ligands for heteroaromatic ketones. |
| Biocatalysis (e.g., Transaminases) | Exceptional enantioselectivity, mild aqueous conditions, biodegradable catalysts. rsc.orgopenaccessgovernment.org | Enzyme engineering for enhanced stability and substrate scope; development of enzymatic cascades. nih.gov |
| Green Multicomponent Reactions | High convergence, operational simplicity, reduced waste. nih.gov | Design of new MCRs for 3-substituted thiophenes; use of green solvents and energy sources. researchgate.net |
Exploration of Novel Catalytic Applications
Beyond its role as a synthetic intermediate, this compound is a promising scaffold for the development of novel chiral ligands and organocatalysts. Its primary amine group can be readily functionalized to create more complex structures for asymmetric catalysis.
Future research will likely involve the synthesis of bidentate and tridentate ligands derived from this amine. For example, it can be used to create chiral thiophene-based analogues of well-known ligand families like Salen, bis(oxazolines), or amino alcohols. nih.govacs.org These new ligands can be complexed with various transition metals (e.g., copper, nickel, chromium) to catalyze a range of asymmetric reactions, including C-C bond formations like the Henry or Friedel-Crafts reactions. nih.govacs.orgresearchgate.net The thiophene ring itself can participate in catalyst coordination, potentially leading to unique stereochemical outcomes compared to purely phenyl-based ligands.
The development of chiral thiophene-based bis(oxazolinyl) and bis(imidazolinyl) ligands has already shown promise in copper-catalyzed asymmetric alkylations. nih.gov Similarly, thiolated amino alcohols derived from thiophene carbaldehydes have been effective in asymmetric Henry reactions. mku.edu.tr These examples pave the way for using this compound as the chiral backbone to generate libraries of new ligands for screening in a wide array of catalytic transformations.
Integration into Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry is revolutionizing chemical production by offering enhanced safety, efficiency, and scalability. The synthesis of this compound is well-suited for this technology.
Integrating biocatalytic methods with flow reactors is a particularly promising avenue. rsc.orgnih.gov Immobilized enzymes, such as transaminases, can be packed into columns (packed-bed reactors) through which the substrate solution flows. acs.org This setup allows for easy separation of the product from the catalyst, continuous operation for extended periods, and straightforward process optimization. nih.govacs.org Researchers are working on improving the stability of immobilized enzymes and developing efficient cofactor regeneration systems to make these flow processes industrially viable for chiral amine production. acs.org
Flow technology can also be applied to chemocatalytic routes. For instance, high-pressure hydrogenations for reductive amination can be conducted more safely and efficiently in microreactors. The development of continuous flow methods for synthesizing thiophene derivatives, such as thioureas, demonstrates the adaptability of these building blocks to modern manufacturing platforms. mdpi.com Automated synthesis platforms can leverage these flow systems to rapidly generate and screen libraries of this compound derivatives for various applications.
Expansion of Derivatization Strategies for Advanced Materials
The unique electronic properties of the thiophene ring make it a cornerstone of organic electronics. numberanalytics.com Derivatizing this compound opens a path to novel, functional materials with tailored properties.
A major emerging area is the development of chiroptical materials . By incorporating the chiral amine into conjugated polymer backbones, researchers can create materials that interact with circularly polarized light. Such polymers, derived from thiophene, are sought after for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.compsu.eduresearchgate.net The chirality introduced by the amine can influence the supramolecular organization of the polymer chains, potentially enhancing charge transport and device performance. psu.edu
Future work will focus on synthesizing oligomers and polymers containing the (R)-1-(thiophen-3-yl)ethylamino moiety and investigating their electronic and optical properties. unityfvg.it The amine group provides a convenient handle for further functionalization, allowing for the tuning of solubility, processability, and electronic energy levels. numberanalytics.com For example, derivatization with different aromatic groups or polymerizable units can lead to a wide range of new semiconducting materials. The interaction between the chiral center and the conjugated system is a key area of fundamental research.
General amine derivatization techniques, such as reactions with Dansyl-Cl or Fmoc-Cl, can be used to impart fluorescence or improve analytical detection, which is crucial for tracking these molecules in biological or material science contexts. nih.gov
Table 2: Potential Applications of Derivatized this compound
| Material Class | Potential Application | Key Research Focus |
|---|---|---|
| Chiral Conjugated Polymers | Organic Electronics (OFETs, OPVs), Chiroptical Sensors | Synthesis of novel monomers; study of structure-property relationships. psu.eduresearchgate.net |
| Functional Dyes | Optical Recording Media, Fluorescent Probes | Photocyclization reactions; creating water-soluble ammonium (B1175870) salts. nih.govresearchgate.net |
| Photostabilizers | Polymer Additives (e.g., for PVC) | Synthesis of imine derivatives to absorb UV radiation and prevent degradation. researchgate.net |
Computational Design and Optimization of this compound-Based Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. figshare.com For this compound and its derivatives, computational methods will accelerate development in several key areas.
In catalysis, DFT calculations can be used to model the transition states of catalytic cycles involving ligands derived from the amine. rsc.org This allows for the in silico design and screening of new chiral ligands, predicting which structures will lead to the highest enantioselectivity for a given reaction. nih.gov This rational design approach saves significant experimental time and resources.
For materials science, computational studies can predict the electronic and optical properties of new thiophene-based polymers. mdpi.com By calculating properties like HOMO/LUMO energy levels and band gaps, researchers can identify promising candidates for organic electronic devices before undertaking complex syntheses. tandfonline.com Molecular dynamics simulations can also provide insight into the bulk morphology and intermolecular interactions of these materials, which are critical for device performance. researchgate.net
Furthermore, computational methods are used to understand reaction mechanisms, such as the photocatalytic degradation or hydrodesulfurization of thiophene derivatives, which is essential for ensuring the stability and lifetime of thiophene-based materials. acs.orgresearchgate.netresearchgate.net
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (R)-1-(Thiophen-3-yl)ethan-1-amine, and how can enantiomeric purity be ensured?
- Methodology : The compound can be synthesized via reductive amination of thiophen-3-yl ketone precursors using chiral catalysts or resolving agents. For example, a protocol analogous to the synthesis of 2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine involves nucleophilic addition of amines to thiophene-3-carbaldehyde followed by reduction . Enantiomeric purity is typically achieved using chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution with lipases. HRMS and chiral shift reagents in NMR can validate purity .
| Example Reaction Conditions |
|---|
| Starting material: Thiophene-3-carbaldehyde |
| Reducing agent: NaBH₄ or H₂/Pd-C |
| Chiral catalyst: (R)-BINAP-Ru complexes |
| Yield: ~70–85% (similar to analogous syntheses) |
Q. How is this compound characterized structurally and functionally?
- Methodology :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify protons and carbons adjacent to the amine and thiophene groups. For example, δ ~7.3–7.1 ppm (thiophene protons) and δ ~3.8–2.3 ppm (amine-related protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error). Example: Calculated for C₆H₉NS: 127.0455, observed 127.0457 .
- Polarimetry : Measure specific rotation ([α]D²⁵) to verify enantiomeric excess (e.g., +15° to +25° for R-configuration) .
Q. What are the key challenges in handling and storing this compound?
- Methodology :
- Storage : Protect from light and moisture at 4°C under inert gas (N₂/Ar) to prevent racemization or oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive steps. Monitor decomposition via TLC or HPLC .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stereochemical outcomes of this compound in catalytic systems?
- Methodology :
- DFT Calculations : Optimize transition states using Gaussian or ORCA software to model enantioselective pathways (e.g., B3LYP/6-31G* level).
- Molecular Docking : Study interactions with enzymes (e.g., amine oxidases) using AutoDock Vina to predict metabolic stability .
- Data Validation : Cross-reference computed NMR shifts with experimental data to refine models .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology :
- Multi-Technique Analysis : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping thiophene protons can be resolved via NOESY .
- Isotopic Labeling : Use ¹⁵N-labeled amines to track NH coupling in complex mixtures .
- X-ray Crystallography : Resolve absolute configuration with SHELXL (if single crystals are obtainable) .
Q. How do reaction conditions (solvent, temperature) impact the stereoselectivity of this compound synthesis?
- Methodology :
-
DoE (Design of Experiments) : Vary parameters (e.g., solvent polarity, catalyst loading) and analyze outcomes via ANOVA.
-
In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation (e.g., imine vs. enamine pathways) .
-
Case Study : Polar aprotic solvents (DMF) may favor higher ee% compared to THF due to reduced proton exchange .
Optimized Conditions Solvent: DMF Temperature: 0–25°C Catalyst: (R)-Proline-derived organocatalysts ee%: >90%
Q. What are the common byproducts in the synthesis of this compound, and how are they identified?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., diastereomers or oxidized thiophenes) with high-resolution mass spectrometry .
- GC-MS : Analyze volatile byproducts (e.g., thiophene dimers) using DB-5 columns .
- Isolation : Use preparative HPLC with C18 columns to separate byproducts for structural elucidation .
Methodological Notes
- Data Reproducibility : Always report solvent, temperature, and catalyst details to ensure reproducibility .
- Safety : Follow GHS guidelines (e.g., H315, H319) for amine handling and waste disposal .
- Software Tools : Cite SHELXL for crystallography , Gaussian for DFT, and MestReNova for NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
